2-[4-(1,3-Benzodithiol-2-yl)phenyl]-1,3-benzodithiole
CAS No.: 63866-46-6
Cat. No.: VC16104696
Molecular Formula: C20H14S4
Molecular Weight: 382.6 g/mol
* For research use only. Not for human or veterinary use.
![2-[4-(1,3-Benzodithiol-2-yl)phenyl]-1,3-benzodithiole - 63866-46-6](/images/structure/VC16104696.png)
Specification
CAS No. | 63866-46-6 |
---|---|
Molecular Formula | C20H14S4 |
Molecular Weight | 382.6 g/mol |
IUPAC Name | 2-[4-(1,3-benzodithiol-2-yl)phenyl]-1,3-benzodithiole |
Standard InChI | InChI=1S/C20H14S4/c1-2-6-16-15(5-1)21-19(22-16)13-9-11-14(12-10-13)20-23-17-7-3-4-8-18(17)24-20/h1-12,19-20H |
Standard InChI Key | LQJMGCZLJYTWES-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)SC(S2)C3=CC=C(C=C3)C4SC5=CC=CC=C5S4 |
Introduction
Structural and Nomenclature Analysis
The systematic name 2-[4-(1,3-benzodithiol-2-yl)phenyl]-1,3-benzodithiole describes a bicyclic system where two 1,3-benzodithiole units are connected via a para-substituted phenyl bridge. Each benzodithiole moiety consists of a benzene ring fused to a five-membered 1,3-dithiole ring containing two sulfur atoms at the 1- and 3-positions. The ortho-position of the central phenyl group is substituted with a second benzodithiole unit, creating a conjugated π-system that enhances electronic delocalization[11d][8b].
Key structural features include:
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Planarity: The fused aromatic systems promote planarity, facilitating π-orbital overlap and charge transport properties.
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Sulfur-rich environment: The four sulfur atoms contribute to redox activity and metal-coordination capabilities [11d].
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Steric considerations: The para-substitution pattern minimizes steric hindrance between the two benzodithiole units, allowing for efficient conjugation[8b].
Synthetic Methodologies
Copper-Catalyzed Cyclization
Copper-mediated protocols have proven effective for constructing benzodithiole frameworks. In a representative approach, 2-bromo-benzothioamides react with elemental sulfur (S₈) under alkaline conditions in the presence of CuI catalysts and o-phenanthroline ligands to form benzodithiole derivatives . For example, optimized conditions (CuI/Cs₂CO₃/o-phenanthroline/DMF) achieve yields up to 86% for analogous structures . Adapting this method, the target compound could be synthesized through a double cyclization strategy:
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First cyclization: 2-Bromo-N-(4-bromophenyl)benzothioamide → 4-(1,3-benzodithiol-2-yl)phenyl intermediate.
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Second cyclization: Coupling the intermediate with additional sulfur sources under copper catalysis.
Reaction conditions would require precise control of stoichiometry (S₈:substrate ratio ≈ 1:2) and temperature (80–100°C) to prevent over-sulfurization [11d].
Physicochemical Properties
While experimental data for 2-[4-(1,3-benzodithiol-2-yl)phenyl]-1,3-benzodithiole remain unreported, analogous compounds provide insights:
The extended conjugation in the target compound likely enhances electron delocalization, reducing bandgap energy compared to monomeric benzodithioles[11d].
Biological Activity and Applications
Materials Science Applications
Benzodithioles serve as:
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Electron transporters: Their low LUMO levels (−3.2 to −3.5 eV) facilitate electron injection in organic semiconductors[11d].
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Ligands for metal coordination: Sulfur atoms bind transition metals (e.g., Cu, Ag), enabling catalytic applications .
Challenges and Future Directions
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Synthetic scalability: Current copper-catalyzed methods require optimization for large-scale production.
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Toxicity profiling: Benzodithioles may exhibit hepatotoxicity at high concentrations, necessitating ADMET studies .
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Functionalization strategies: Introducing substituents (e.g., –NO₂, –NH₂) could modulate electronic properties for tailored applications[11d].
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